Tricosanoic acid
Overview
Description
Mechanism of Action
Target of Action
Tricosanoic acid, a 23-carbon long-chain saturated fatty acid , primarily targets Lipase 3 in yeast . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), playing a crucial role in lipid metabolism and homeostasis.
Result of Action
It has been suggested that this compound may stimulate hair growth . This could be a result of its interaction with lipid metabolism pathways, which are known to play a role in hair follicle development and cycling.
Biochemical Analysis
Biochemical Properties
Tricosanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It is synthesized in certain plants and mammals, including humans, where it predominates as a skin lipid . This compound can be found acylated to various glyco-, phospho-, and sphingolipids, including gangliosides . It interacts with enzymes such as lipase, which is involved in the hydrolysis of lipids . The interaction with lipase facilitates the breakdown of this compound into smaller fatty acids and glycerol, which are then utilized in various metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be a hair growth stimulant . In terms of cell signaling, this compound can modulate the activity of certain signaling molecules, thereby affecting gene expression and cellular responses. Additionally, it plays a role in the regulation of glucose and lipid metabolism, which are critical for maintaining cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It acts as a substrate for lipase, leading to the hydrolysis of the fatty acid . This process releases smaller fatty acids and glycerol, which are then involved in various metabolic pathways. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and cellular function. At high doses, this compound can exhibit toxic or adverse effects. Studies have shown that excessive intake of this compound can lead to disruptions in lipid metabolism and potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of lipids. It is metabolized through pathways that involve enzymes such as lipase and other lipid-modifying enzymes . The conversion of this compound into smaller fatty acids and glycerol is a key step in its metabolic processing. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into various lipid molecules, including phospholipids and sphingolipids, which facilitate its transport and distribution . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function. It can be found in the membranes of organelles such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. These modifications ensure that this compound is directed to the appropriate cellular locations for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricosanoic acid can be synthesized through the oxidation of tricosane, a 23-carbon alkane. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of unsaturated fatty acids derived from natural sources. This process involves the catalytic hydrogenation of the double bonds in unsaturated fatty acids to produce the saturated this compound .
Chemical Reactions Analysis
Types of Reactions
Tricosanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives.
Reduction: Reduction of this compound can yield tricosanol, a 23-carbon alcohol.
Esterification: This compound reacts with alcohols to form esters, which are commonly used in the production of fragrances and flavors.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: Tricosanol.
Esterification: This compound esters.
Scientific Research Applications
Tricosanoic acid has various applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in the metabolism of long-chain fatty acids in organisms.
Medicine: Investigated for its potential therapeutic effects in the treatment of metabolic disorders.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Comparison with Similar Compounds
Similar Compounds
Docosanoic acid: A 22-carbon long-chain saturated fatty acid.
Tetracosanoic acid: A 24-carbon long-chain saturated fatty acid.
Pentacosanoic acid: A 25-carbon long-chain saturated fatty acid.
Uniqueness
Tricosanoic acid is unique due to its specific chain length of 23 carbons, which imparts distinct physical and chemical properties compared to other long-chain fatty acids. Its specific chain length makes it suitable for certain industrial applications, such as the production of specialized lubricants and surfactants .
Properties
IUPAC Name |
tricosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZVDURJDFGERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93966-37-1 (lead salt), 94087-10-2 (aluminum salt), 98978-62-2 (calcium salt) | |
Record name | Tricosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40179067 | |
Record name | Tricosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Tricosanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18177 | |
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Record name | Tricosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2433-96-7 | |
Record name | Tricosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2433-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tricosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricosanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tricosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRICOSANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUC9A0MS6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tricosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77.0 - 79.0 °C | |
Record name | Tricosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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